2-(2-methyl-2H-tetrazol-5-yl)aniline

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Securing ortho-substituted tetrazole aniline building blocks with consistent 3D geometry for targeted library synthesis can be challenging. 2-(2-Methyl-2H-tetrazol-5-yl)aniline delivers a rigid scaffold where the 2-methyltetrazole is precisely positioned ortho to the amine, enabling controlled steric and electronic effects in hit-to-lead optimization. • Pre-organized core with LogP 1.1 and TPSA 69.6 Ų balances lipophilicity and polarity for membrane permeability. • Enables systematic SAR probing of ortho-amine effects not achievable with meta/para isomers. • Supplied at ≥98% purity, ambient shipping, ready for immediate lead optimization workflows.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 436100-13-9
Cat. No. B1347660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methyl-2H-tetrazol-5-yl)aniline
CAS436100-13-9
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=CC=CC=C2N
InChIInChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3
InChIKeyAARSOULZHCSWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methyl-2H-tetrazol-5-yl)aniline Specification


2-(2-Methyl-2H-tetrazol-5-yl)aniline is an aromatic amine featuring a 2-methyltetrazole substituent at the ortho position of an aniline ring. It is cataloged under CAS 436100-13-9 with a molecular formula of C₈H₉N₅ and a molecular weight of 175.19 g/mol . It has a computed LogP (XlogP) of 1.1, a topological polar surface area (TPSA) of 69.6 Ų, and one hydrogen bond donor [1]. While often considered a research chemical, its structural analog, 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, is a key intermediate in the synthesis of the commercial antibiotic Tedizolid . This compound is intended strictly for research purposes and not for human or veterinary therapeutic use .

Ortho-Substitution Constrained aniline core for unique steric and electronic properties
Tetrazole Bioisostere Carboxylic acid mimic with reported membrane permeability
Research-Grade Building block for medicinal chemistry and SAR exploration

2-(2-Methyl-2H-tetrazol-5-yl)aniline Isomer Substitution Risks


While the tetrazole-aniline core is common to several analogs, substitution at the ortho position (2-position) of the aniline ring is critical for generating specific conformational constraints and directing subsequent chemical transformations. Isomers such as 3-(2-methyl-2H-tetrazol-5-yl)aniline or 4-(2-methyl-2H-tetrazol-5-yl)aniline will present the amine functional group at a different vector, which can drastically alter its reactivity in amide bond formations, its binding affinity to biological targets, and its ability to participate in intramolecular hydrogen bonding. Furthermore, the methyl substitution pattern on the tetrazole ring itself is a key determinant of the compound's stability and lipophilicity, directly impacting its utility as a building block for specific drug discovery programs . Without quantitative comparative data, procurement must rely on the structural specificity of the ortho-substituted aniline motif.

Target
2-(2-Methyl-2H-tetrazol-5-yl)aniline (ortho)
Risk: Meta/Para Isomer
Amine vector shift may alter reactivity and binding geometry
Target
2-Methyltetrazole substituent
Risk: Non-Methylated Analog
Lower lipophilicity may reduce membrane permeability and metabolic stability

2-(2-Methyl-2H-tetrazol-5-yl)aniline vs. Analogs


Ortho-Substitution: Distinct Geometry and Dipole

The compound's defining characteristic is the ortho-substitution of the aniline ring with the tetrazole group. This contrasts with its meta- and para-isomers, 3-(2-methyl-2H-tetrazol-5-yl)aniline and 4-(2-methyl-2H-tetrazol-5-yl)aniline . The proximity of the primary amine to the bulky tetrazole in the ortho position introduces steric hindrance and a unique spatial orientation, which can be directly compared to the less hindered para isomer. While direct activity data is unavailable, this structural difference is a primary determinant of reactivity and binding conformation. The compound has a calculated LogP (XlogP) of 1.1 and a topological polar surface area (TPSA) of 69.6 Ų [1], which are key predictors of passive membrane permeability and oral bioavailability.

Ortho Geometry
Class-level inference
Ortho vs meta/para: steric hindrance and distinct dipole orientation
Supports ortho-specific scaffold design
Structural basis; experimental reactivity data not provided
Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Methyl-Tetrazole vs Non-Methylated: Lipophilicity

The compound contains a 2-methyltetrazole ring, which differentiates it from a non-methylated tetrazole analog, such as 2-(2H-tetrazol-5-yl)aniline. The presence of the methyl group increases lipophilicity. The compound's calculated LogP (XlogP) is 1.1 [1]. While an exact value for the non-methylated analog is not provided here, the addition of a methyl group is a well-established medicinal chemistry strategy to increase LogP by approximately 0.5 units, thereby enhancing a molecule's ability to cross lipid bilayers. This modification can also confer greater metabolic stability compared to the unsubstituted tetrazole, which may be more susceptible to glucuronidation or other Phase II metabolism.

LogP Shift
Class-level inference
LogP 1.1 (XlogP), estimated +0.5 vs non-methylated
May support lipophilicity-driven candidate selection
In silico prediction; verify experimentally
Medicinal Chemistry Pharmacokinetics Drug Design

Ortho-Tetrazole: Carboxylic Acid Bioisostere

The ortho-positioned tetrazole ring in 2-(2-methyl-2H-tetrazol-5-yl)aniline is a classic bioisostere for a carboxylic acid. Unlike a carboxylic acid, the tetrazole offers improved metabolic stability and membrane permeability . This is a class-level inference for all tetrazoles. However, the critical differentiator for this specific compound is the ortho relationship between the amine and the tetrazole. This creates an intramolecular hydrogen bond acceptor-donor system that is geometrically distinct from meta- or para-substituted analogs. This specific conformation mimics the transition state of certain enzymatic reactions or creates a unique pharmacophore that cannot be accessed using other isomers. The compound has one hydrogen bond donor and four acceptors, with a TPSA of 69.6 Ų [1], consistent with its role as a bioisostere.

Bioisostere Role
Class-level inference
Ortho-tetrazole as constrained carboxylic acid bioisostere; intramolecular H-bonding possible
Supports bioisostere-based scaffold exploration
Pharmacophore geometry context; target-specific validation needed
Medicinal Chemistry Bioisosterism Peptidomimetics

2-(2-Methyl-2H-tetrazol-5-yl)aniline Applications


Constrained Bioactive Molecule & Peptidomimetic Synthesis

Procure this compound as a specialized building block for medicinal chemistry programs requiring a specific ortho-substituted aniline core. The unique proximity of the amine and the tetrazole bioisostere creates a rigid, pre-organized scaffold for generating libraries of novel peptidomimetics and receptor ligands. Its utility is grounded in the need for a precise 3D pharmacophore that meta- or para-substituted analogs cannot replicate .

Ortho-Specific SAR Studies

Use this reagent to systematically probe the SAR of ortho-substituted aromatic amines in hit-to-lead optimization. Unlike its isomers, this compound allows researchers to assess the impact of steric hindrance and specific electronic effects imparted by the ortho-positioned tetrazole on target binding and functional activity .

Pharmacokinetic Modulation via Methyl-Tetrazole Bioisostere

Employ this compound in studies aimed at improving the metabolic stability and membrane permeability of lead candidates. The 2-methyltetrazole moiety offers a well-characterized balance of lipophilicity (LogP 1.1) and polarity (TPSA 69.6 Ų) that is often superior to a free carboxylic acid or an unsubstituted tetrazole [1]. This application is directly tied to the class-level advantages of tetrazole bioisosteres.

Application
Selection Property
Validation Focus
Constrained Peptidomimetic Synthesis
Ortho-specific geometry control
3D pharmacophore & steric effect verification
Ortho-Specific SAR Studies
Substitution pattern selectivity
Reactivity and target binding impact
PK Modulation via Bioisostere
Methyl-tetrazole lipophilicity balance
Membrane permeability & metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
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